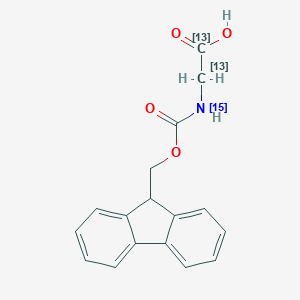
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid
Overview
Description
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, also known as 3,6-dichlorotrimellitic acid, is a chemical compound with the molecular formula C9H4Cl2O6 . It has a molecular weight of 279.03 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3,6-dichlorobenzene-1,2,4-tricarboxylic acid . The InChI string representation isInChI=1S/C9H4Cl2O6/c10-3-1-2 (7 (12)13)6 (11)5 (9 (16)17)4 (3)8 (14)15/h1H, (H,12,13) (H,14,15) (H,16,17) . The Canonical SMILES representation is C1=C (C (=C (C (=C1Cl)C (=O)O)C (=O)O)Cl)C (=O)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.03 g/mol . It has a computed XLogP3-AA value of 1.8 . The compound has 3 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 277.9384932 g/mol . The topological polar surface area is 112 Ų . The compound has a heavy atom count of 17 . The complexity of the compound is 357 .Scientific Research Applications
Preparation of Dichlorinated Fluoresceins and Rhodamines
3,6-Dichlorotrimellitic acid, a key precursor derived from 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, is used for preparing a variety of dichlorinated fluoresceins and rhodamines such as TET and HEX . These chlorinated fluoresceins and rhodamines are widely used for labeling oligos and in DNA sequencing .
X-ray Structure Determination
The X-ray structure of the title compound as the monohydrate has been determined . This structure shows a complex structure with two independent molecules each of the compound and water and eleven distinct hydrogen bonding interactions .
Melting Point Determination
The melting point of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid has been recorded for the first time . This information is crucial for understanding the physical properties of the compound.
Formation of Metal Complexes
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid has been used as a convenient source of chloranilate for the formation of a wide range of metal complexes . In these studies, a solution of the compound is simply allowed to undergo air oxidation in the presence of appropriate metals salts .
Use in Dioxin Models
Polychlorobenzenes, including 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid, were often used as dioxin models to investigate adsorption or catalysis characteristics . This is due to their similar structural characteristics and low toxicity .
Herbicide, Fungicide, and Insecticide
The compound has been used to prepare the corresponding tetrakis (2,2-dichloropropionate ester) patented as a herbicide, fungicide, and insecticide .
Mechanism of Action
Target of Action
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid is a key precursor used for preparing a variety of dichlorinated fluoresceins and rhodamines such as TET and HEX . These chlorinated fluoresceins and rhodamines are widely used for labeling oligos and in DNA sequencing . Therefore, the primary targets of this compound are the oligos and DNA sequences that are to be labeled.
Mode of Action
It is known that the compound is used to prepare dichlorinated fluoresceins and rhodamines . These derivatives interact with their targets (oligos and DNA sequences) by binding to them and providing a fluorescent label that can be detected in subsequent analyses.
Biochemical Pathways
Given its use in preparing fluorescent labels for oligos and dna sequencing , it can be inferred that the compound plays a role in the biochemical pathways related to DNA replication and transcription.
Pharmacokinetics
It has a molecular weight of 279.03 , and it is a solid at room temperature . It is soluble in methanol and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid is the production of fluorescent labels that can be used in DNA sequencing . This allows for the visualization and identification of specific sequences of DNA, aiding in various research and diagnostic applications.
Action Environment
The action of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its efficacy in different environments.
properties
IUPAC Name |
3,6-dichlorobenzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALXNBVTWGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579685 | |
| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
CAS RN |
137071-78-4 | |
| Record name | 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137071-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















